molecular formula C14H14N2O4S2 B2746002 2-Amino-1-aza-3-((4-methylphenyl)sulfonyl)prop-1-enyl thiophene-2-carboxylate CAS No. 914636-39-8

2-Amino-1-aza-3-((4-methylphenyl)sulfonyl)prop-1-enyl thiophene-2-carboxylate

Cat. No.: B2746002
CAS No.: 914636-39-8
M. Wt: 338.4
InChI Key: AJMFJMFDZSBLJU-UHFFFAOYSA-N
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Description

2-Amino-1-aza-3-((4-methylphenyl)sulfonyl)prop-1-enyl thiophene-2-carboxylate is a complex organic compound with a molecular formula of C14H14N2O4S2 and a molecular weight of 338.4 g/mol This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with various functional groups, including an amino group, an aza group, and a sulfonyl group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-aza-3-((4-methylphenyl)sulfonyl)prop-1-enyl thiophene-2-carboxylate typically involves multi-step organic reactionsThe sulfonyl group is then introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-aza-3-((4-methylphenyl)sulfonyl)prop-1-enyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the thiophene ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiophene ring .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its structural features may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of 2-Amino-1-aza-3-((4-methylphenyl)sulfonyl)prop-1-enyl thiophene-2-carboxylate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the sulfonyl group suggests that it could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-1-aza-3-((4-methylphenyl)sulfonyl)prop-1-enyl thiophene-2-carboxylate include other thiophene derivatives with various substituents, such as:

  • 2-Amino-3-(4-methylphenylsulfonyl)thiophene
  • 2-Amino-1-aza-3-(phenylsulfonyl)prop-1-enyl thiophene-2-carboxylate
  • 2-Amino-1-aza-3-((4-chlorophenyl)sulfonyl)prop-1-enyl thiophene-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the sulfonyl group attached to a methylphenyl ring, along with the amino and aza groups, provides a distinct reactivity profile and potential for diverse applications .

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-10-4-6-11(7-5-10)22(18,19)9-13(15)16-20-14(17)12-3-2-8-21-12/h2-8H,9H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMFJMFDZSBLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=NOC(=O)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C/C(=N/OC(=O)C2=CC=CS2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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